Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

Epigenetics Fragment-based drug discovery SPR binding assay

2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 25380-38-5) is a 1,2,4-triazolyl-benzoic acid hybrid scaffold. The 3,5-dimethyl substitution on the triazole ring distinguishes it from unsubstituted triazolyl-benzoic acid isomers, while the ortho-carboxylic acid position creates a unique intramolecular hydrogen-bonding environment that influences both biological target engagement and metal coordination geometry.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 25380-38-5
Cat. No. B3001273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
CAS25380-38-5
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCC1=NN=C(N1C2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C11H11N3O2/c1-7-12-13-8(2)14(7)10-6-4-3-5-9(10)11(15)16/h3-6H,1-2H3,(H,15,16)
InChIKeyDZFUZPRUJIVZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 25380-38-5): Fragment-to-Lead Potential & Ligand Differentiation


2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 25380-38-5) is a 1,2,4-triazolyl-benzoic acid hybrid scaffold [1]. The 3,5-dimethyl substitution on the triazole ring distinguishes it from unsubstituted triazolyl-benzoic acid isomers, while the ortho-carboxylic acid position creates a unique intramolecular hydrogen-bonding environment that influences both biological target engagement and metal coordination geometry [2]. It was identified as a validated fragment hit (compound 5) for the SETDB1 tandem tudor domain (TTD), an epigenetic target amplified in human cancers [1].

Why 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid Cannot Be Replaced by Generic Triazolyl-Benzoic Acids


Regioisomeric triazolyl-benzoic acids (ortho vs. meta vs. para) and unsubstituted triazole analogs are not interchangeable for applications targeting the SETDB1 acetyl-lysine (Kac) binding pocket [1]. The ortho-carboxylic acid position of this compound, combined with the 3,5-dimethyl groups, establishes a specific hydrogen-bonding network with G300, Y389, and R394 residues that is disrupted upon regioisomeric rearrangement or removal of methyl substituents [2]. Para-substituted analogs explored in the same study failed to improve binding affinity, confirming that the ortho-acid geometry is essential for productive fragment engagement [1].

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid


SETDB1 TTD Binding Affinity: Ortho-Acid Fragment vs. Para-Substituted Analogues

The ortho-carboxylic acid fragment (compound 5) binds SETDB1 TTD with Kd = 3.5 mM by SPR, serving as the baseline hit for structure-guided optimization [1]. Para-substituted analogs (9a: Br, 9b: Cl, 9c: CN, 9d: Me) yielded Kd values of 2.5–7.7 mM, with none showing significant improvement over the parent ortho-acid scaffold. The para-Cl analog 9b (Kd = 2.5 mM) exhibited a 1.4-fold lower Kd numerically, but the study explicitly notes this was not a significant improvement [1].

Epigenetics Fragment-based drug discovery SPR binding assay

Binding Mode Resolution: Crystallographic Validation of Hydrogen-Bond Network vs. Tricyclic Fragment 2

Co-crystal structure (PDB 6AU3, 1.8 Å resolution) reveals that the N-acetyl group of compound 5 forms hydrogen bonds with G300 and Y389, while the triazole ring engages R394 via an additional H-bond not observed for the tricyclic fragment 2 [1]. Superimposed structures show that compound 5 adopts a shifted binding pose compared to fragment 2, trading hydrophobic contacts at I333 and π-stacking with F332 for improved polar interaction network across the Kac pocket [2].

X-ray crystallography Structure-based drug design SETDB1 Kac pocket

Fragment-to-Lead Elaboration: Peptide Hybrid 10 vs. Fragment 5 Shows Kac-Kme Pocket Bridging

Linking fragment 5 to a portion of the H3K9me2K14ac histone peptide yielded compound 10, which co-crystallized spanning both the Kac and Kme pockets of SETDB1 TTD [1]. SPR measurement gave Kd = 1.27 mM for compound 10, a 2.8-fold improvement over fragment 5 (Kd = 3.5 mM), establishing proof-of-concept that the ortho-acid scaffold can be elaborated into higher-affinity bivalent ligands [1]. However, the improvement is modest relative to molecular weight increase, indicating that conformational strain limits affinity gains [1].

Fragment linking Bivalent ligand design SETDB1 dual-pocket engagement

Functional Group Comparator: Sulfonamide and Urea Analogs Fail to Improve Binding Over Carboxylic Acid

Replacement of the ortho-carboxylic acid with urea (compound 6), sulfonamide (compound 7), or free carboxylic acid lacking N-acetyl (compound 8) was evaluated [1]. Only sulfonamide 7 showed detectable SPR binding (Kd = 4–17 mM range), comparable to or weaker than fragment 5 (3.5 mM). Urea 6 and carboxylic acid 8 showed no significant binding [1], confirming that neither bioisosteric replacement of the acid nor removal of the N-acetyl motif is tolerated without loss of affinity.

Bioisostere screening SPR SAR SETDB1 fragment optimization

Regioisomeric Divergence in Metal-Organic Framework Construction: ortho- vs. para-Triazolyl-Benzoic Acid

The para-isomer 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1208535-49-2) forms isomorphous Zn(II) complexes [ZnCl2(L)2]·2H2O via N1-triazole coordination only, with the para-carboxylate remaining uncoordinated [1]. In contrast, the ortho-carboxylic acid isomer creates an N,O-chelation potential that can yield different metal-binding topologies when deployed as a MOF linker [2]. No crystal structures of metal complexes with the ortho-acid isomer have been reported to date, highlighting an underexplored coordination space accessible only with the ortho-substituted scaffold.

Coordination chemistry Metal-organic frameworks Ligand geometry

Synthetic Route Specificity: ortho- vs. para-Triazolyl-Benzoic Acid from Hydrazinobenzoic Acid Precursors

1,2,4-Triazolylbenzoic acids are synthesized via recyclization of 4-oxo-1,3-benzoxazinium perchlorates with hydrazinobenzoic acids [1]. The regioisomeric outcome (ortho vs. meta vs. para) is governed by the position of the hydrazino group on the benzoic acid starting material. The ortho-isomer requires 2-hydrazinobenzoic acid as a precursor, which differs in reactivity from the 3- and 4-hydrazino analogs. This synthetic divergence results in different reaction yields, purification profiles, and commercial availability across the regioisomeric series [1].

Synthetic methodology Triazole heterocycle formation Hydrazinobenzoic acid recyclization

Procurement-Relevant Application Scenarios for 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid


SETDB1 TTD Fragment-to-Lead Optimization: Validated Starting Scaffold for Epigenetic Inhibitor Development

This compound (fragment 5, Kd = 3.5 mM) is the only ortho-triazolyl-benzoic acid with a crystallographically resolved binding mode in the SETDB1 Kac pocket (PDB 6AU3) and validated fragment-linking chemistry to the Kme pocket (compound 10, PDB 6BPI) [1]. Procurement enables direct entry into structure-guided elaboration campaigns targeting SETDB1-driven cancers, avoiding the need to re-screen and validate alternative scaffolds.

Bioisostere and Regioisomer Comparator Studies in Fragment-Based Epigenetic Screening

As the parent ortho-acid scaffold, this compound serves as the essential baseline comparator for evaluating para-substituted analogs (9a–9d, Kd = 2.5–7.7 mM) and functional group replacements (urea 6, sulfonamide 7, free acid 8) in SPR and NMR-based fragment screens [1]. No other compound in the series provides the same combination of validated binding and synthetic tractability for SAR expansion.

Exploratory MOF Linker Synthesis Exploiting N,O-Bifunctional Coordination Geometry

The ortho-carboxylic acid position creates a potential N,O-chelation motif not present in the structurally characterized para-isomer Zn(II) complexes [1]. This compound is uniquely suited for hydrothermal or solvothermal synthesis of novel coordination polymers with unexplored topologies, particularly where the intramolecular H-bond between the ortho-COOH and triazole N-atoms may template unusual metal-binding geometries [2].

Synthetic Methodology Development for Regioselective Triazole-Fused Heterocycles

As a product of 2-hydrazinobenzoic acid recyclization chemistry, this ortho-isomer serves as a key intermediate for further derivatization (esterification, aminolysis) into bis-heterocyclic scaffolds [1]. Its unique ortho-substitution pattern enables intramolecular cyclization pathways inaccessible to the meta- and para-isomers, making it a strategic building block for medicinal chemistry libraries.

Quote Request

Request a Quote for 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.